

Physical and chemical properties of methyl 2-(methylamino)benzoate

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Compound of Interest

Compound Name: Methyl N-methylanthranilate

Cat. No.: B146674

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An In-depth Technical Guide to Methyl 2- (methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylamino)benzoate, also known as **methyl N-methylanthranilate**, is an aromatic ester with the chemical formula C₉H₁₁NO₂. It is a naturally occurring compound found in various essential oils, notably from mandarin leaves, and is characterized by a fruity, grape-like aroma.[1][2] This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of methyl 2-(methylamino)benzoate. It includes detailed experimental protocols for its synthesis, purification, and analysis, intended for use in research and development settings.

Chemical and Physical Properties

Methyl 2-(methylamino)benzoate is a colorless to pale yellow liquid at room temperature, solidifying at temperatures below 17-19°C.[1][3] It is the methyl ester of N-methylanthranilic acid and is classified as a secondary amino compound and a substituted aniline.[1]

General and Physical Properties



The key physical and identifying properties of methyl 2-(methylamino)benzoate are summarized in the table below.

Property	Value	Reference
Molecular Formula	C9H11NO2	[2]
Molecular Weight	165.19 g/mol	[2]
CAS Number	85-91-6	[2]
Appearance	Colorless to Yellow Liquid (>19°C), Solid (<17°C)	[1][3]
Odor	Fruity, musty, sweet, grape-like	[1][3]
Melting Point	17-19 °C	[1][2][3]
Boiling Point	256 °C	[1][2][3]
Density	1.126 g/mL at 25 °C	[1][2][3]
Refractive Index (n ²⁰ /D)	1.579	[1][2]
Flash Point	>230 °F (>110 °C)	[1][2]
Water Solubility	329.792 mg/L at 30 °C	[1][2]

Chemical and Spectroscopic Data

This section details the chemical and spectroscopic characteristics of the compound.



Property	Value	Reference
IUPAC Name	methyl 2- (methylamino)benzoate	[4]
Synonyms	Methyl N-methylanthranilate, Dimethyl anthranilate	[2][3]
рКа	2.80 ± 0.10 (Predicted)	[1][2]
LogP	2.81-3.08 at 25°C	[1]
Solubility	Miscible with ethanol, DMSO, and diethyl ether	[1][2][3]
¹H NMR (CDCl₃)	δ ~7.9 (d, 1H), ~7.4 (t, 1H), ~6.6 (d, 1H), ~6.5 (t, 1H), ~3.8 (s, 3H), ~2.9 (s, 3H)	
IR (Neat)	C=O stretch: ~1680 cm ⁻¹ , C-N stretch: ~1250 cm ⁻¹ , N-H stretch: ~3400 cm ⁻¹	[5]
Mass Spectrum (EI)	m/z 165 (M+), 134, 105, 77	[6][7]

Experimental ProtocolsSynthesis

Methyl 2-(methylamino)benzoate is commonly synthesized via two primary routes: the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid.[1][8]

This method involves the reaction of methyl anthranilate with formaldehyde in the presence of a hydrogenation catalyst.[9]

Materials:

- Methyl anthranilate
- Formaldehyde (aqueous or alcoholic solution)



- Water-miscible solvent (e.g., isopropanol, methanol)[9]
- Hydrogenation catalyst (e.g., Palladium on charcoal, 5% by weight)[9]
- Pressurized reaction vessel (autoclave)
- Hydrogen gas

Procedure:

- In a pressure reactor, dissolve methyl anthranilate in a suitable water-miscible solvent like isopropanol.[9]
- Add an equimolar amount of formaldehyde solution to the reactor.
- Add the hydrogenation catalyst to the mixture.
- Seal the reactor and purge with hydrogen gas.
- Pressurize the vessel with hydrogen to 1034 to 6895 kPa (150 to 1000 psi).
- Heat the reaction mixture to a temperature between 35-75°C with continuous agitation.[9]
- Monitor the reaction progress by measuring hydrogen uptake.
- Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst.
- The resulting product can be purified by fractional vacuum distillation.[9]

A one-pot synthesis can be achieved starting from isatoic anhydride, which avoids handling methyl anthranilate directly.[1]

Materials:

Isatoic anhydride

Foundational & Exploratory





- Polar aprotic solvent (e.g., dry Dimethylformamide DMF)
- Solid potassium hydroxide (85%)
- Methylating agent (e.g., Methyl iodide or Dimethyl sulfate)[1]
- Methanol
- Hexane
- Water

Procedure:

- To a flask containing dry DMF under a nitrogen atmosphere, add pulverized potassium hydroxide.[1]
- In a separate flask, dissolve isatoic anhydride in dry DMF.
- Add the isatoic anhydride solution to the stirred potassium hydroxide suspension at 30°C over 30 minutes. Stir for an additional 15 minutes.[1]
- Add the methylating agent (e.g., methyl iodide) dropwise, allowing the temperature to rise to a maximum of 40°C.[1]
- Stir the solution at ambient temperature for 30 minutes.
- Add methanol and stir for 15 minutes at 25°C.[1]
- Heat the mixture to distill off the methanol.
- Once the temperature reaches 100°C, cool the mixture to 20°C.[1]
- Add water and extract the product twice with hexane.[1]
- Combine the hexane phases, wash with water, and remove the solvent using a rotary evaporator.[1]



Purification

The primary method for purifying crude methyl 2-(methylamino)benzoate is fractional distillation under reduced pressure.[1][9]

Materials:

- · Crude methyl 2-(methylamino)benzoate
- Distillation apparatus with a Vigreux column
- Vacuum pump
- · Heating mantle

Procedure:

- Set up the fractional distillation apparatus.
- Place the crude product in the distillation flask.
- Apply vacuum to the system.
- · Gently heat the flask.
- Collect the fraction that distills at 130-131°C at 15 mm Hg.[1]
- Characterize the purity of the collected fraction using Gas Chromatography (GC).

Analysis

The identity and purity of methyl 2-(methylamino)benzoate are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.
- Injector Temperature: 250°C



- Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.
- · Carrier Gas: Helium
- MS Detector: Scan range 50-300 m/z. The expected molecular ion peak is at m/z 165.[7]

High-Performance Liquid Chromatography (HPLC):

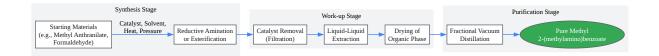
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water.
- Detector: UV detector at ~254 nm or fluorescence detector.

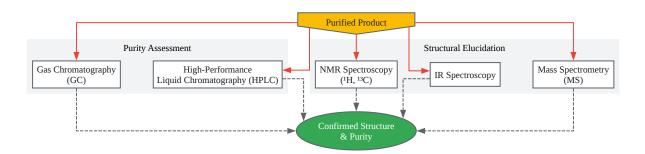
Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of methyl 2-(methylamino)benzoate.







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